molecular formula C11H16ClNO2 B1620795 (S)-3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 331846-97-0

(S)-3-Amino-5-phenylpentanoic acid hydrochloride

Cat. No. B1620795
CAS RN: 331846-97-0
M. Wt: 229.7 g/mol
InChI Key: GSSXWQCQDYAEFF-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-5-phenylpentanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a pentanoic acid group (a 5-carbon chain with a carboxylic acid, -COOH). The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms .


Molecular Structure Analysis

The molecular structure would consist of a 5-carbon chain (pentanoic acid) with a phenyl group attached to one of the carbons and an amino group attached to another. The exact structure would depend on which carbons the phenyl and amino groups are attached to .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The amino group might participate in acid-base reactions, while the carboxylic acid could undergo reactions typical for acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and reactivity would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Photovoltaic Applications

This compound has been utilized in the synthesis of SnO2 nanocrystals which are crucial in the development of perovskite solar cells (PSCs) . The unique properties of these nanocrystals, such as high electron mobility, make them ideal for use in the electron transport layer (ETL) of PSCs, enhancing the efficiency of solar energy conversion.

Drug Delivery Systems

In the pharmaceutical industry, solid lipids like (S)-3-Amino-5-phenylpentanoic acid hydrochloride are being explored for their potential in controlled drug delivery . These compounds can act as solubilizers, stabilizers, and permeation enhancers, improving the biopharmaceutical performance of drugs.

Nonlinear Optical Materials

The compound has been investigated for its role in the growth and characterization of nonlinear optical single crystals . These materials are significant for optoelectronic and photonic devices due to their ability to alter the frequency of light, which is pivotal in telecommunications and laser technology.

Environmental Science

While not directly related to (S)-3-Amino-5-phenylpentanoic acid hydrochloride, hydrochloric acid derivatives have been studied for their impact on environmental change, particularly in relation to soil pH and carbon cycles . This suggests potential environmental applications for the compound in studying and mitigating acidification effects.

Analytical Chemistry

In analytical chemistry, compounds like (S)-3-Amino-5-phenylpentanoic acid hydrochloride could be used as standards or reagents in various analytical methods to ensure the accuracy and precision of chemical analyses .

Biochemistry Research

The compound may have applications in biochemistry, particularly in the study of glycoside hydrolases . These enzymes play a crucial role in the hydrolysis of carbohydrates, and derivatives of (S)-3-Amino-5-phenylpentanoic acid hydrochloride could be used to investigate their structure and function .

Pharmacological Studies

Although not directly linked to (S)-3-Amino-5-phenylpentanoic acid hydrochloride, compounds with hydrochloride groups are often reviewed for their pharmacological properties and clinical applications, such as in the case of meperidine . This highlights the potential for the compound in pharmacological research.

Material Science

The compound’s derivatives have been used in the synthesis and control of SnO2 nanocrystals for applications in material science, particularly in the fabrication of thin films for electronic devices .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “(S)-3-Amino-5-phenylpentanoic acid hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(3S)-3-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXWQCQDYAEFF-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375842
Record name (S)-3-Amino-5-phenylpentanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-5-phenylpentanoic acid hydrochloride

CAS RN

331846-97-0
Record name (S)-3-Amino-5-phenylpentanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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